2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety and a phenyl group at the 7-position. The 2-methoxybenzyl group may influence solubility and bioavailability compared to other aromatic substituents.
Properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-30-17-10-6-5-9-15(17)11-23-18(27)13-26-21(28)20-19(25-22(26)29)16(12-24-20)14-7-3-2-4-8-14/h2-10,12,24H,11,13H2,1H3,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYQCOZJRYQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step procedures. The initial step usually includes the formation of the pyrrolo[3,2-d]pyrimidin core. This can be achieved through condensation reactions between suitable aldehydes and amines under acidic or basic conditions. The phenyl group is introduced via aromatic substitution or cross-coupling reactions. The final acetamide group is typically added through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
For industrial production, this compound can be synthesized in bulk using optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, automated synthesis machinery, and continuous flow techniques to ensure efficient production. Purification is achieved through crystallization, chromatography, or other separation methods.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: The acetamide and methoxybenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dimethylformamide, dichloromethane), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, Raney nickel).
Major Products
The major products from these reactions depend on the specific reaction conditions but often include modified derivatives of the original compound with changes in functional groups or overall structure, enhancing or modifying its pharmacological properties.
Scientific Research Applications
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide has a range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Investigated for its potential to inhibit key enzymes and pathways involved in disease processes.
Medicine: Explored for its therapeutic potential in treating cancer, viral infections, and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of enzyme function, disruption of cellular signaling pathways, or other biological effects that contribute to its therapeutic potential. The exact molecular targets and pathways involved vary depending on the specific application and the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from analogs such as pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ) and isoindol-1-one derivatives (). The pyrrolo-pyrimidine system provides a planar, conjugated framework that may enhance π-π stacking interactions, whereas pyrazolo-pyrimidines (e.g., fluorinated chromenones in ) often exhibit improved metabolic stability due to fluorine substituents .
Substituent Analysis
- Phenyl vs. Fluorophenyl Groups : The 7-phenyl group in the target compound lacks the electronegative fluorine atoms seen in Example 83 (), which could reduce its binding affinity to hydrophobic pockets in biological targets but improve synthetic accessibility.
- 2-Methoxybenzyl Acetamide vs. Alkyl/Bulky Substituents: The 2-methoxybenzyl group introduces a methoxy oxygen capable of hydrogen bonding, contrasting with the dimethylphenoxy or isopropoxy groups in and . Bulkier substituents (e.g., diphenylhexane chains in ) may hinder membrane permeability .
Pharmacological Implications (Inferred)
- Fluorinated Analogs : Compounds with fluorine atoms (e.g., Example 83) often exhibit enhanced metabolic stability and target affinity due to increased electronegativity and lipophilicity . The absence of fluorine in the target compound may reduce these effects but could improve solubility.
- Methoxy vs. Hydroxy Groups : The 2-methoxybenzyl group may confer better blood-brain barrier penetration compared to polar hydroxy groups (e.g., 4-hydroxy substituents in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
